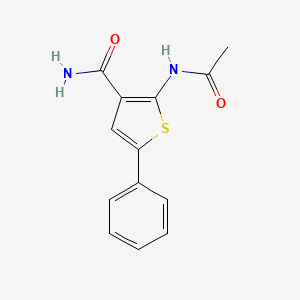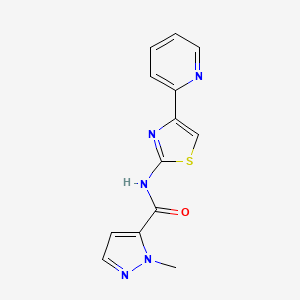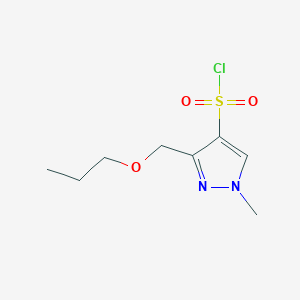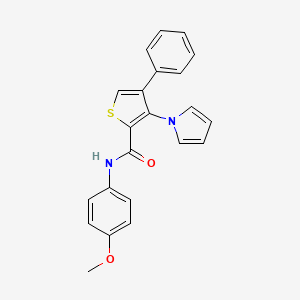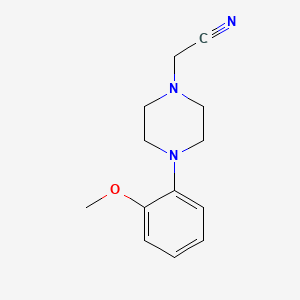
2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 92043-13-5 . It has a molecular weight of 231.3 and its IUPAC name is [4-(2-methoxyphenyl)-1-piperazinyl]acetonitrile . It appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,7-11H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a melting point of 201-203°C . It is a yellow to brown solid at room temperature .Aplicaciones Científicas De Investigación
Cognitive Enhancement in Laboratory Animals
The compound SCH 57790, which is structurally similar to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile, has been studied for its cognitive enhancement effects in laboratory animals. This muscarinic M(2) receptor antagonist was found to increase acetylcholine release in the central nervous system and enhance cognitive performance in rodents and nonhuman primates. Its effects were comparable to the cholinesterase inhibitor donepezil, suggesting potential in enhancing cognitive performance (Carey et al., 2001).
Inhibition of Tubulin Polymerization for Cancer Treatment
Derivatives of this compound, like 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, showed significant antiproliferative properties against cancer cell lines. These compounds inhibited tubulin polymerization, induced G2/M phase cell cycle blockade in tumor cells, and bound efficiently to β-tubulin at the colchicine binding site (Prinz et al., 2017).
Pharmacokinetic Studies in Rat Brain
The pharmacokinetics of compounds structurally related to this compound, such as MEFWAY and MPPF, were studied using liquid chromatography and tandem mass spectrometry in rat plasma and brain tissue. This research helps in understanding the distribution and concentration of such compounds in biological systems (Zheng et al., 2013).
Antibacterial Properties
A compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate, closely related to this compound, was found to selectively kill bacterial persisters that tolerate antibiotic treatment. This discovery is significant in addressing antibiotic resistance issues (Kim et al., 2011).
Synthesis and Antimicrobial Activities
The compound has been included in the synthesis of novel N‐substituted β‐hydroxy amines and β‐hydroxy ethers containing 8‐methoxy fluoroquinolones. These synthesized compounds exhibited remarkable antimicrobial activities, highlighting the potential of this compound in developing new antimicrobial agents (Guruswamy & Arul, 2016).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNAMTJQXKKSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

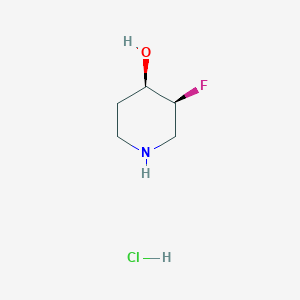
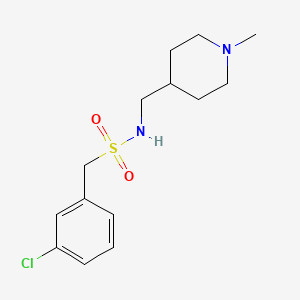
![2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2669309.png)
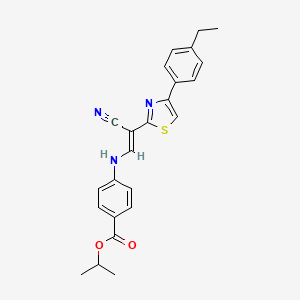
![N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2669312.png)
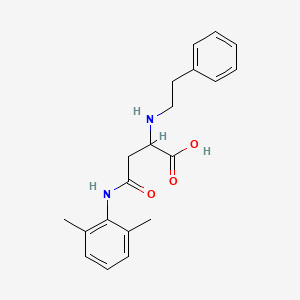
![(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2669316.png)
![2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile](/img/structure/B2669318.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2669320.png)
